molecular formula C23H24O3 B14623972 Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol CAS No. 56923-01-4

Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol

Cat. No.: B14623972
CAS No.: 56923-01-4
M. Wt: 348.4 g/mol
InChI Key: VXKBSKJWDXLIGS-UHFFFAOYSA-N
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Description

Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol is an organic compound with a complex structure that includes both acetic acid and a penta-diyn-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol typically involves a multi-step process. One common method is the conjugation of benzalacetone with different substituted benzaldehydes through a mixed aldol condensation reaction in the presence of a strong base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydriodic acid, acetic acid, and sulfuric acid . Reaction conditions such as temperature and solvent choice are crucial for determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions can vary widely. For example, treatment with hydriodic acid and acetic acid can yield 1,5-diphenylpentan-3-one and 3,4-diphenyl-cyclopentanone .

Scientific Research Applications

Acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its potential antioxidant properties make it of interest in biological studies.

    Medicine: Research into its pharmacological effects is ongoing, with some studies suggesting potential therapeutic applications.

    Industry: While not widely used industrially, it may have niche applications in the production of specialized chemicals.

Mechanism of Action

The mechanism by which acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets are not well-defined, but its structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other penta-diyn-3-ol derivatives and substituted benzaldehydes . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

What sets acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest.

Properties

CAS No.

56923-01-4

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

acetic acid;3-tert-butyl-1,5-diphenylpenta-1,4-diyn-3-ol

InChI

InChI=1S/C21H20O.C2H4O2/c1-20(2,3)21(22,16-14-18-10-6-4-7-11-18)17-15-19-12-8-5-9-13-19;1-2(3)4/h4-13,22H,1-3H3;1H3,(H,3,4)

InChI Key

VXKBSKJWDXLIGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)C(C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O

Origin of Product

United States

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